Cyclopropyl(8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone
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Overview
Description
Cyclopropyl(8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone is a complex organic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a cyclopropyl group, a phenyl group, and a pyrazolo[5,1-c][1,2,4]triazine core, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone typically involves multiple steps:
Formation of the Pyrazolo[5,1-c][1,2,4]triazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazines and nitriles, which react to form the triazine ring.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Cyclopropyl Group: The cyclopropyl group is typically introduced through a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the triazine ring, potentially converting it to a dihydro or tetrahydro derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (for nitration) or sulfuric acid (for sulfonation).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclopropanone derivatives, while reduction could produce dihydro or tetrahydro triazine compounds.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, this compound can be explored as a potential drug candidate for various diseases. Its triazine core is known for antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biochemical interactions.
Material Science: Its unique structural properties might make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Cyclopropyl(8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone would depend on its specific application. In medicinal chemistry, it might act by inhibiting specific enzymes or receptors. The triazine core can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, affecting various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[5,1-c][1,2,4]triazine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity and chemical reactivity.
Cyclopropyl-Substituted Compounds: Compounds with cyclopropyl groups often exhibit unique reactivity due to the strain in the cyclopropyl ring.
Uniqueness
Cyclopropyl(8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone is unique due to the combination of its cyclopropyl, phenyl, and triazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H12N4O |
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Molecular Weight |
264.28 g/mol |
IUPAC Name |
cyclopropyl-(8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone |
InChI |
InChI=1S/C15H12N4O/c20-14(11-6-7-11)13-9-19-15(18-17-13)12(8-16-19)10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2 |
InChI Key |
TZYGLTWZAHWUTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CN3C(=C(C=N3)C4=CC=CC=C4)N=N2 |
Origin of Product |
United States |
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